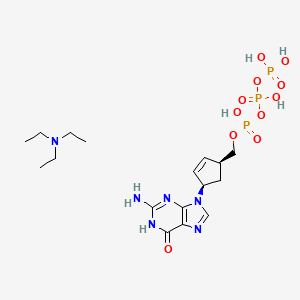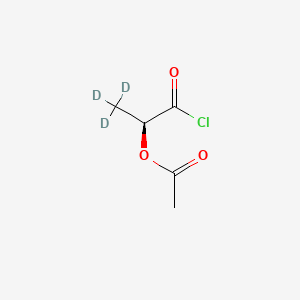
(S)-2-Acetoxypropionoyl Chloride-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Acetoxypropionoyl Chloride-d3 is a deuterated derivative of (S)-2-Acetoxypropionoyl Chloride. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetoxypropionoyl Chloride-d3 typically involves the deuteration of (S)-2-Acetoxypropionoyl Chloride. One common method is the reaction of (S)-2-Acetoxypropionoyl Chloride with deuterated reagents under specific conditions to achieve the desired deuteration. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated compound. The use of advanced techniques such as continuous flow reactors and high-pressure systems can enhance the efficiency of the deuteration process.
化学反応の分析
Types of Reactions
(S)-2-Acetoxypropionoyl Chloride-d3 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of (S)-2-Hydroxypropionic Acid-d3 and hydrochloric acid.
Reduction: The compound can be reduced to (S)-2-Hydroxypropionoyl Chloride-d3 using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Hydrolysis: The reaction is usually carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.
Hydrolysis: The major products are (S)-2-Hydroxypropionic Acid-d3 and hydrochloric acid.
Reduction: The major product is (S)-2-Hydroxypropionoyl Chloride-d3.
科学的研究の応用
(S)-2-Acetoxypropionoyl Chloride-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds for NMR spectroscopy.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium.
作用機序
The mechanism of action of (S)-2-Acetoxypropionoyl Chloride-d3 involves the incorporation of deuterium atoms into target molecules. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to changes in the stability and reactivity of the molecules. This can affect various molecular targets and pathways, including enzyme activity, metabolic processes, and chemical reactions.
類似化合物との比較
Similar Compounds
(S)-2-Acetoxypropionoyl Chloride: The non-deuterated version of the compound.
Acetyl Chloride-d3: Another deuterated acetyl compound used in similar applications.
Vinyl Chloride-d3: A deuterated vinyl compound used in polymer chemistry.
Uniqueness
(S)-2-Acetoxypropionoyl Chloride-d3 is unique due to its specific structure and the presence of deuterium atoms. This gives it distinct properties, such as increased stability and altered reactivity, which are valuable in various scientific and industrial applications. The compound’s ability to act as a deuterium source makes it particularly useful in studies involving isotopic labeling and tracing.
特性
分子式 |
C5H7ClO3 |
|---|---|
分子量 |
153.58 g/mol |
IUPAC名 |
[(2S)-3-chloro-1,1,1-trideuterio-3-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m0/s1/i1D3 |
InChIキー |
ALHZEIINTQJLOT-SRQSVDBESA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)Cl)OC(=O)C |
正規SMILES |
CC(C(=O)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
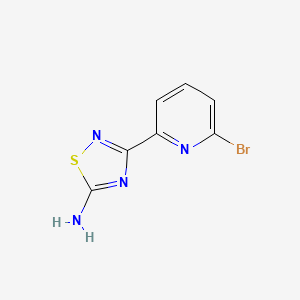
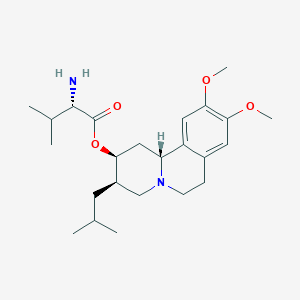
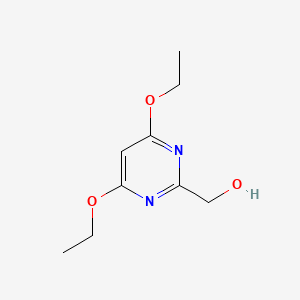
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
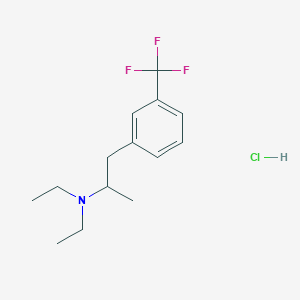
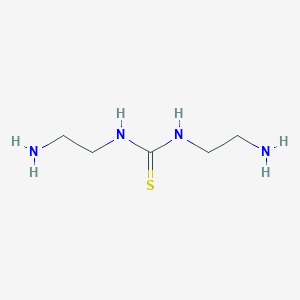
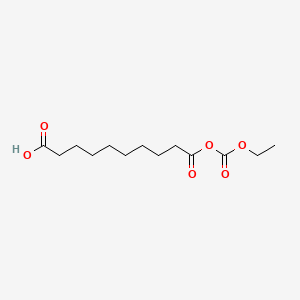
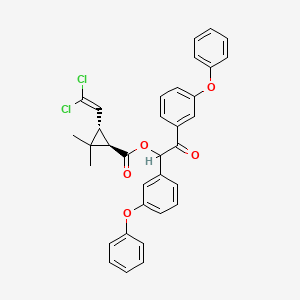
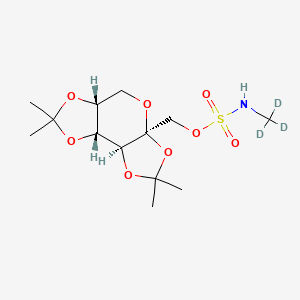
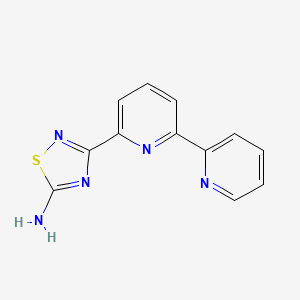
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
